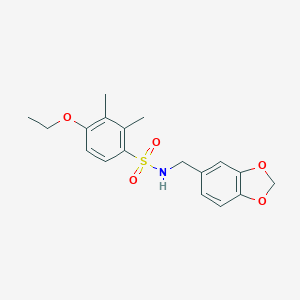
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was discovered by Takeda Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a selective inhibitor of p38 MAPK, a protein kinase that plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can block the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and invasion of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1 (IL-1). It can also inhibit the proliferation and invasion of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can enhance the survival of neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its selectivity for p38 MAPK, which allows for the specific inhibition of downstream signaling pathways without affecting other cellular processes. This makes it a useful tool for studying the role of p38 MAPK in various diseases. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another direction is the investigation of its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of 4-ethoxy-2,3-dimethylbenzenesulfonamide with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a Lewis acid catalyst to form the desired product, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. It has also been shown to inhibit the proliferation and invasion of cancer cells and to enhance the survival of neurons in neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C18H21NO5S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-22-15-7-8-18(13(3)12(15)2)25(20,21)19-10-14-5-6-16-17(9-14)24-11-23-16/h5-9,19H,4,10-11H2,1-3H3 |
Clave InChI |
OASWDBPPKFPXJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
